molecular formula C10H14O3 B1611555 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one CAS No. 70260-47-8

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

Cat. No.: B1611555
CAS No.: 70260-47-8
M. Wt: 182.22 g/mol
InChI Key: GXXDQCQJQADFEF-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is a complex organic compound characterized by a spirocyclic structure. This compound features a bicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.2.1]octane derivatives with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclo[3.2.1]octane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biology, particularly in the design of novel bioactive molecules. Its spirocyclic structure can mimic certain natural products, making it useful for drug discovery and development.

Medicine

In medicine, derivatives of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol
  • Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]

Uniqueness

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXDQCQJQADFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1C23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501112
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-47-8
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 2
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 3
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 4
Reactant of Route 4
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 5
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 6
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

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